

# An In-depth Technical Guide to Cyclopropyl-Methyl-Pyrazole Derivatives

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## Compound of Interest

Compound Name: 3-cyclopropyl-5-methyl-1H-pyrazole

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of two isomeric cyclopropyl-methyl-pyrazole derivatives: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 5-cyclopropyl-3-methyl-1H-pyrazole. Due to the greater availability of public data, this guide will focus primarily on the carboxylic acid derivative, which has garnered attention for its potential therapeutic applications.

## Core Compounds and Properties

Initial research into "**3-cyclopropyl-5-methyl-1H-pyrazole**" did not yield a specific CAS number or substantial data for a compound with this exact structure. However, extensive information is available for two closely related isomers, which are the focus of this guide.

### 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

This derivative is characterized by a cyclopropyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a carboxylic acid functional group at the 5-position.

Property	Value	Reference
CAS Number	957500-07-1	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	166.18 g/mol	[1][2]
Physical State	Solid	[3]
Melting Point	195-199°C	[4]
Boiling Point	No data available	[1]
Purity	≥98%	[3]

## 5-cyclopropyl-3-methyl-1H-pyrazole

This isomer features a cyclopropyl group at the 5-position and a methyl group at the 3-position of the pyrazole ring.

Property	Value	Reference
CAS Number	1287752-76-4	
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	
Molecular Weight	122.17 g/mol	
Physical State	No data available	
Melting Point	No data available	
Boiling Point	No data available	

## Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

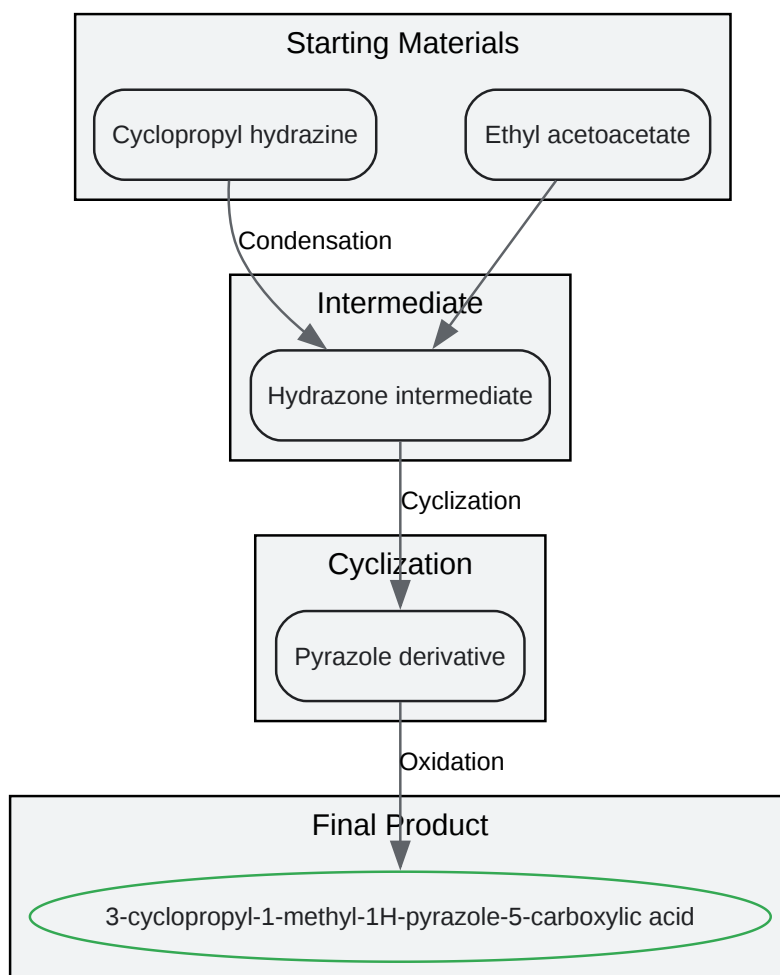
## General Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

A common synthetic route for this compound involves a multi-step process.<sup>[2]</sup>

### Experimental Protocol Outline:

- **Condensation:** Cyclopropyl hydrazine is reacted with an excess of a  $\beta$ -keto ester, such as ethyl acetoacetate, in a suitable solvent like ethanol. This reaction can be catalyzed by an acid and typically proceeds under reflux conditions (50-80°C) to form a hydrazone intermediate.<sup>[2]</sup>
- **Cyclization:** The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazole ring. This step is often facilitated by the acidic conditions and continued heating.<sup>[2]</sup>
- **Oxidation:** The methyl group at the 5-position of the pyrazole ring is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>). Careful control of pH is necessary to prevent side reactions.<sup>[2]</sup>
- **Hydrolysis (Alternative Route):** An alternative method involves the synthesis of the corresponding methyl ester, methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, through the cyclization reaction. The target carboxylic acid is then obtained by the hydrolysis of this ester intermediate.<sup>[2]</sup>
- **Purification:** The final product is purified using standard techniques such as recrystallization or column chromatography.

## General Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid



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Caption: Synthetic workflow for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

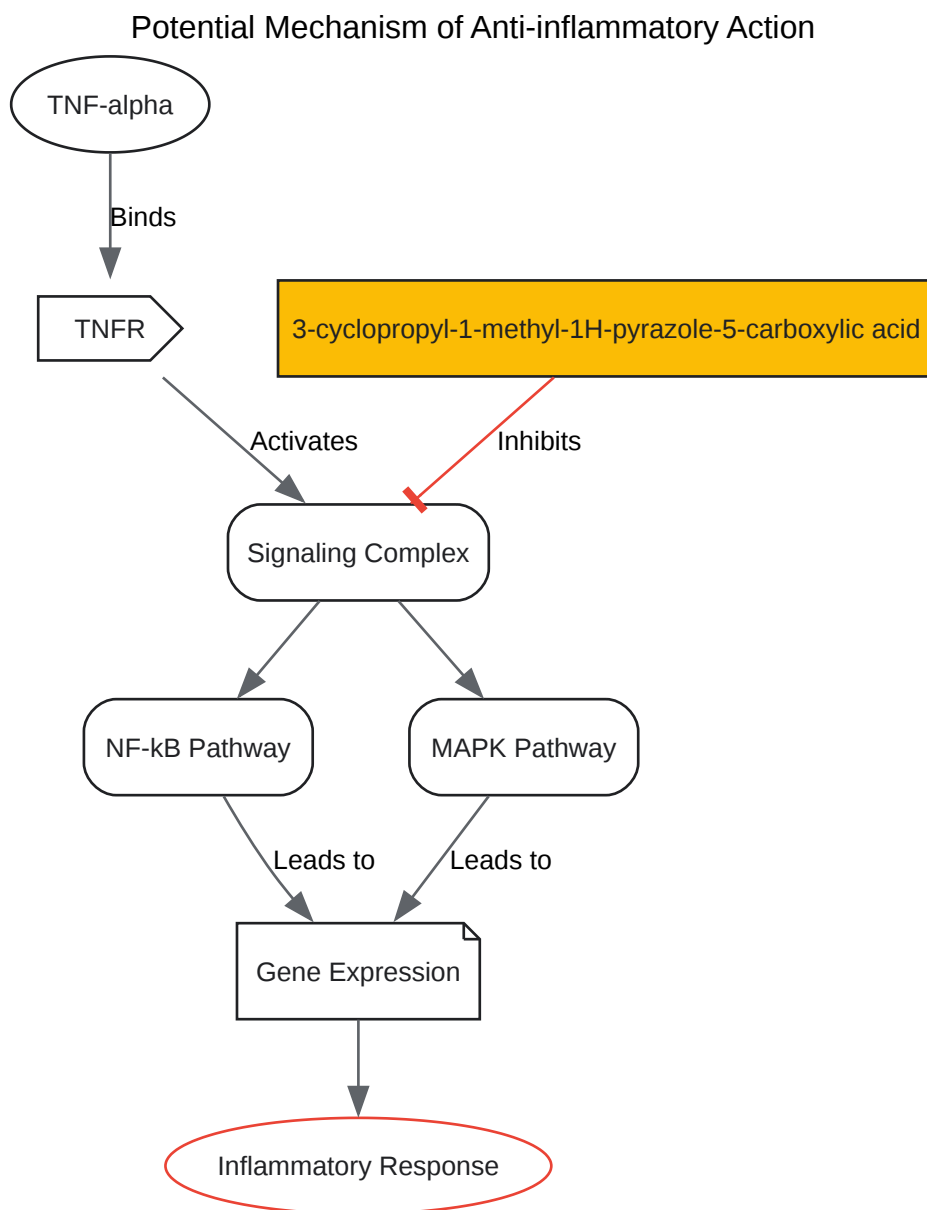
## Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]

## Anti-inflammatory Activity of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Research has indicated that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory properties.<sup>[2]</sup> A notable study demonstrated its ability to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) in vitro at concentrations as low as 10  $\mu$ M.<sup>[2]</sup> TNF- $\alpha$  is a key pro-inflammatory cytokine involved in various inflammatory diseases.<sup>[6]</sup> The inhibition of TNF- $\alpha$  suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.<sup>[2]</sup>

The binding of TNF- $\alpha$  to its receptor (TNFR) can trigger multiple downstream signaling pathways, including the NF- $\kappa$ B and MAPK pathways, which lead to the expression of pro-inflammatory genes.<sup>[6]</sup> The inhibitory action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid likely involves the modulation of one or more components of this signaling cascade.



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Caption: Inhibition of TNF- $\alpha$  signaling by 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

## Antimicrobial Activity

In addition to its anti-inflammatory effects, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has demonstrated antimicrobial activity against bacterial strains such as *Staphylococcus aureus* and *Escherichia coli*, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.[2] This suggests its potential as a lead compound for the development of new antimicrobial agents.

## Other Potential Applications

The unique structural features of cyclopropyl-substituted pyrazoles make them attractive scaffolds in medicinal chemistry. For instance, various diaryl-pyrazole derivatives containing cyclopropyl groups have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, which have therapeutic potential for treating obesity.[7]

## Conclusion

The cyclopropyl-methyl-pyrazole scaffold, particularly in the form of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, represents a promising area for further research and development. Its demonstrated anti-inflammatory and antimicrobial activities, coupled with the versatility of the pyrazole ring for chemical modification, make it a valuable building block for the design of novel therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this class of compounds.

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